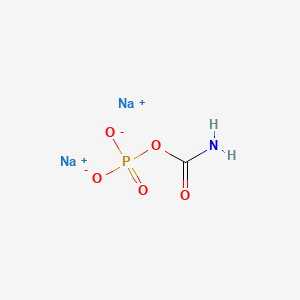![molecular formula C4H4BrN3O2 B1365320 Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate CAS No. 704911-47-7](/img/structure/B1365320.png)
Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is a chemical compound with the CAS Number: 704911-47-7 . It has a molecular weight of 206 and its IUPAC name is methyl 5-bromo-4H-1,2,4-triazole-3-carboxylate . It is usually in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is 1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3, (H,6,7,8) . This code provides a textual representation of the molecule’s structure. Unfortunately, no explicit details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . No further physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Electron-Releasing and Attracting Power in Chemical Reactions
A study by Barlin (1967) explored the kinetics of reactions involving various bromo-N-methyl-tetrazoles, triazoles, and imidazoles, including 5-bromo-1-methyltetrazole, 5-bromo-1-methyl-1,2,4-triazole, and others. This research highlighted the electron-releasing and attracting powers of these compounds, contributing to an understanding of their reactivity in chemical processes (Barlin, 1967).
Synthesis and Properties of N-Acetylated Derivatives
Dzygiel et al. (2004) focused on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Their study involved the use of various analytical techniques like HPLC, GC-MS, and NMR spectroscopy. The research contributed to the understanding of the acetylation susceptibility and the structural characteristics of these compounds (Dzygiel et al., 2004).
Investigation of Physicochemical Properties
In 2020, a study investigated the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, highlighting the method of synthesis and antibacterial activity of these compounds. The research provides insights into the potential applications of these derivatives in microbiology and pharmacology (Author Unspecified, 2020).
Role in Anti-Inflammatory and Molluscicidal Agents
El Shehry, Abu‐Hashem, and El-Telbani (2010) explored the synthesis of triazole derivatives and their potential as anti-inflammatory and molluscicidal agents. Their research contributes to the understanding of the medical and agricultural applications of these compounds (El Shehry et al., 2010).
Antileishmanial Activity Study
A study conducted by Süleymanoğlu et al. (2017) focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives. This research provides valuable information regarding the biological activity of these compounds and their potential in treating parasitic infections (Süleymanoğlu et al., 2017).
Electrochemical and Corrosion Inhibitor Studies
Chauhan et al. (2019) examined the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper. Their electrochemical studies offer insights into the industrial applications of these compounds in corrosion prevention (Chauhan et al., 2019).
Safety And Hazards
“Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with this compound , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIBRWPXKUMRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478669 |
Source


|
| Record name | Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate | |
CAS RN |
704911-47-7 |
Source


|
| Record name | Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)




![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)






![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)
